Enantiomeric Identity: Single (R)-Enantiomer vs. Racemate and (S)-Enantiomer
(R)-5-(Piperidin-2-yl)oxazole (CAS 2165735-44-2) is supplied as the single (R)-enantiomer with a purity specification of ≥95% . In contrast, the racemic mixture 5-(piperidin-2-yl)oxazole (CAS 1517226-04-8) is available at 98% chemical purity , while the (S)-enantiomer (CAS 2165630-14-6) is available at ≥97% purity . The absolute configuration at the piperidine C2 position is a critical determinant of biological target recognition, as documented in patent literature covering oxazolyl piperidine-based FAAH inhibitors, where individual enantiomers are recognized as distinct chemical entities with potentially different pharmacological profiles [1].
| Evidence Dimension | Stereochemical purity and enantiomeric identity |
|---|---|
| Target Compound Data | Single (R)-enantiomer, purity ≥95% (CAS 2165735-44-2) |
| Comparator Or Baseline | Racemic mixture, purity 98% (CAS 1517226-04-8); (S)-enantiomer, purity ≥97% (CAS 2165630-14-6) |
| Quantified Difference | Single enantiomer with 95%+ purity vs. racemate (98% purity) or opposite enantiomer (97%+ purity); absolute configuration (R) vs. (S) is non-interchangeable for chiral targets |
| Conditions | Commercial supplier specifications; patent recognition of enantiomeric differentiation |
Why This Matters
For chiral biological targets, the use of a single enantiomer eliminates confounding racemic effects and is essential for enantioselective SAR studies, potentially avoiding false-negative or misleading activity data that can arise from racemic mixtures.
- [1] Janssen Pharmaceuticals et al. Oxazolyl Piperidine Modulators of Fatty Acid Amide Hydrolase. U.S. Patent Application Publication No. US 2010/0292266 A1, November 18, 2010. View Source
